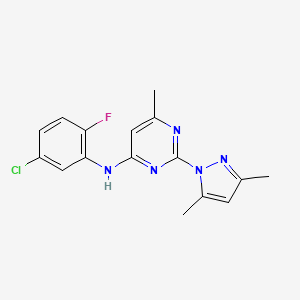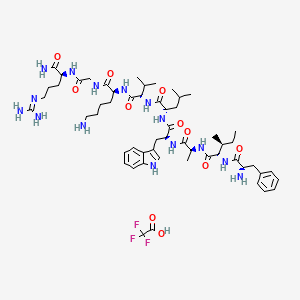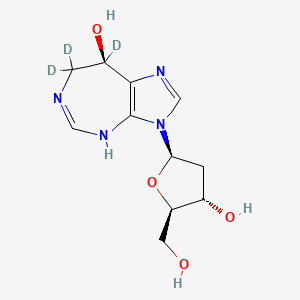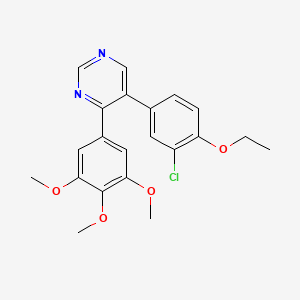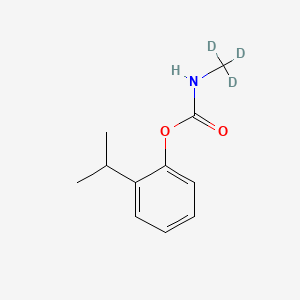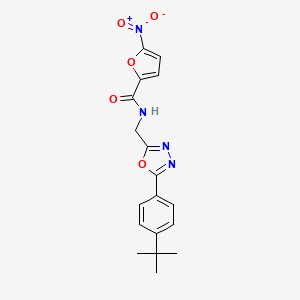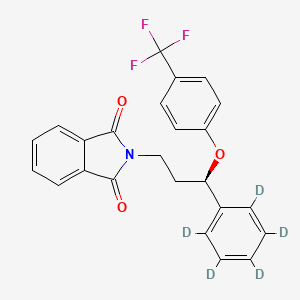
(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, a metabolite of the well-known antidepressant Fluoxetine. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific studies, particularly in the field of pharmacokinetics and drug metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves multiple steps, starting from commercially available precursors. The process often includes the introduction of deuterium atoms through specific reactions such as hydrogen-deuterium exchange or the use of deuterated reagents. The phthalimide group is introduced to protect the amine functionality during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The phthalimide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent amine.
科学的研究の応用
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Helps in understanding the metabolic pathways of Fluoxetine and its metabolites.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Fluoxetine in the body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) involves its interaction with various molecular targets in the body. As a deuterated compound, it exhibits similar pharmacological properties to Norfluoxetine but with altered metabolic stability. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the drug’s behavior in the body.
類似化合物との比較
Similar Compounds
Norfluoxetine: The non-deuterated version of the compound.
Fluoxetine: The parent drug from which Norfluoxetine is derived.
Deuterated Fluoxetine: Another deuterated derivative used in similar studies.
Uniqueness
®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These include improved metabolic stability and the ability to trace the compound’s behavior in biological systems more accurately.
This detailed article provides a comprehensive overview of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H18F3NO3 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
2-[(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D |
InChIキー |
HBVJWKXCFVAHNT-LOPJJIQASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


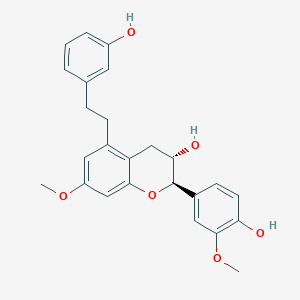
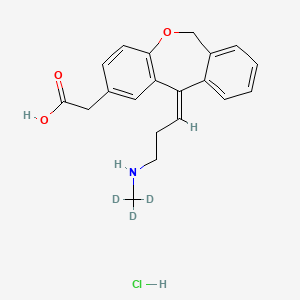
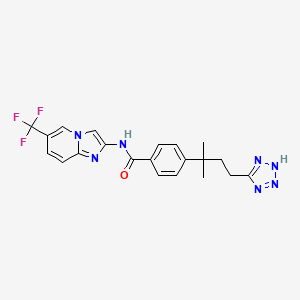
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
